Bienvenue dans la boutique en ligne BenchChem!

3-Hydroxy Chlormadinone Acetate

androgen receptor binding antiandrogen pharmacology receptor affinity Ki

3-Hydroxy Chlormadinone Acetate (CAS 17184-15-5), also referred to as 3β-hydroxy chlormadinone acetate (3β-OH-CMA), is a major active hepatic metabolite of the synthetic steroidal progestin chlormadinone acetate (CMA). It is a 17α-acetoxy-6-chloro-pregnane derivative bearing a hydroxyl group at the C-3 position, formed via reductive metabolism of the parent 3-keto moiety.

Molecular Formula C22H29ClO4
Molecular Weight 392.93
CAS No. 17184-15-5
Cat. No. B601919
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxy Chlormadinone Acetate
CAS17184-15-5
SynonymsPregna-​4,​6-​dien-​20-​one, 6-​chloro-​3,​17-​dihydroxy-​, 17-​acetate (8CI)
Molecular FormulaC22H29ClO4
Molecular Weight392.93
Structural Identifiers
SMILESCC(=O)C1(CCC2C1(CCC3C2C=C(C4=CC(CCC34C)O)Cl)C)OC(=O)C
InChIInChI=1S/C23H31ClO4/c1-13(25)23(28-14(2)26)10-7-18-16-12-20(24)19-11-15(27)5-8-21(19,3)17(16)6-9-22(18,23)4/h11-12,15-18,27H,5-10H2,1-4H3/t15?,16-,17+,18+,21-,22+,23+/m1/s1
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Hydroxy Chlormadinone Acetate (CAS 17184-15-5): Pharmacological Profile and Scientific Procurement Rationale


3-Hydroxy Chlormadinone Acetate (CAS 17184-15-5), also referred to as 3β-hydroxy chlormadinone acetate (3β-OH-CMA), is a major active hepatic metabolite of the synthetic steroidal progestin chlormadinone acetate (CMA) [1]. It is a 17α-acetoxy-6-chloro-pregnane derivative bearing a hydroxyl group at the C-3 position, formed via reductive metabolism of the parent 3-keto moiety. Unlike its 3α-hydroxy epimer, 3β-OH-CMA retains quantitatively meaningful affinity for the progesterone receptor (PR), androgen receptor (AR), and glucocorticoid receptor (GR), and additionally exhibits a unique in vivo selectivity profile characterized by the absence of glucocorticoid-mediated thymus and adrenal involution [1]. This compound is routinely sourced as a fully characterized reference standard for impurity profiling, analytical method validation, and pharmacopeial traceability in support of abbreviated new drug applications (ANDAs) and drug master files (DMFs) for chlormadinone-containing pharmaceutical products .

Why 3-Hydroxy Chlormadinone Acetate Cannot Be Interchanged with Other CMA Metabolites or In-Class Progestins


The three structurally related 3-hydroxy CMA species — the parent drug CMA (3-keto), 3α-OH-CMA, and 3β-OH-CMA — exhibit quantitatively distinct receptor binding profiles that preclude functional interchangeability [1]. At the androgen receptor, 3β-OH-CMA (Ki = 20 nM) demonstrates a 4.15-fold higher affinity than its 3α-epimer (Ki = 83 nM), while at the glucocorticoid receptor, only 3β-OH-CMA is devoid of in vivo glucocorticoid activity (no thymus or adrenal weight reduction) in contrast to both CMA and 3α-OH-CMA [1]. Furthermore, among the multiple hydroxylated CMA metabolites, only 3β-OH-CMA retains substantial in vivo antiandrogenic activity (0.7× that of CMA), whereas 2α,3β-dihydroxy CMA and 2α-acetoxy CMA are essentially inactive [2]. The impurity profile of CMA drug substance is dominated by steroidal related substances including 3-hydroxy derivatives, making authentic 3-hydroxy CMA reference material indispensable for regulatory-compliant quality control — a generic progestin standard cannot substitute .

Quantitative Differentiation Evidence for 3-Hydroxy Chlormadinone Acetate (CAS 17184-15-5) Versus Closest Analogs


Androgen Receptor Binding: 3β-OH-CMA Exhibits 4.15-Fold Higher Affinity Than Its 3α-Epimer

In a head-to-head in vitro human receptor binding study, 3β-hydroxy CMA (the compound corresponding to CAS 17184-15-5) demonstrated an androgen receptor (AR) Ki of 20 nM, compared with Ki values of 3.8 nM for the parent CMA and 83 nM for the stereoisomer 3α-OH-CMA [1]. This represents a 4.15-fold higher AR affinity for 3β-OH-CMA relative to its 3α-epimer. While 3β-OH-CMA is 5.26-fold weaker than the parent CMA at the AR, it retains meaningful binding — in contrast to 3α-OH-CMA, whose Ki of 83 nM reflects a 21.8-fold loss relative to CMA. The reference androgen methyltrienolone (R1881) exhibited a Ki of 2.9 nM in the same assay system [1].

androgen receptor binding antiandrogen pharmacology receptor affinity Ki

Glucocorticoid Receptor Selectivity: 3β-OH-CMA Lacks In Vivo Glucocorticoid Activity, Unlike CMA and 3α-OH-CMA

In an in vivo functional study in immature rats, CMA and 3α-OH-CMA administered orally at 21.5 and 100 mg/kg for 6 days produced significant reductions in thymus and adrenal gland weights, confirming glucocorticoid receptor-mediated activity. In striking contrast, 3β-OH-CMA (CAS 17184-15-5) at identical dosing regimens produced no reduction in thymus or adrenal gland weights, demonstrating a complete absence of in vivo glucocorticoid activity [1]. At the receptor level, 3β-OH-CMA bound human GR with a Ki of 21 nM (versus CMA Ki = 16 nM and 3α-OH-CMA Ki = 69 nM), indicating that the in vitro GR binding of 3β-OH-CMA does not translate into functional glucocorticoid agonism in vivo [1]. This dissociation between in vitro binding and in vivo functional activity is not observed for either CMA or 3α-OH-CMA.

glucocorticoid receptor selectivity in vivo pharmacodynamics adrenal-thymus weight

Progesterone Receptor Binding: 3β-OH-CMA Retains Intermediate Affinity Distinguished from Both CMA and 3α-OH-CMA

In a direct comparative binding assay using human progesterone receptor (PR), 3β-OH-CMA exhibited a Ki of 6.0 nM, placing it at an intermediate position between the parent CMA (Ki = 2.5 nM) and the 3α-epimer (Ki = 13 nM) [1]. The reference progestin R5020 (promegestone) showed a Ki of 4.3 nM in the same experimental system. This ranking — CMA > 3β-OH-CMA > 3α-OH-CMA — was consistent across all three receptor types tested (PR, AR, GR) [1]. The progestogenic activity of 3β-OH-CMA was confirmed in vivo: in the rabbit endometrial proliferation (McPhail) test, CMA, 3α-OH-CMA, and 3β-OH-CMA administered orally at 5 and 45 μg/kg for 5 days produced similar progestomimetic effects [1].

progesterone receptor binding progestogenic potency receptor affinity ranking

In Vivo Antiandrogenic Activity: 3β-OH-CMA Retains 70% of CMA Potency While Other Metabolites Are Inactive

In a comparative in vivo antiandrogen assay using castrated rats, 3β-OH-CMA (CAS 17184-15-5) exhibited antiandrogenic activity equivalent to 0.7 times that of the parent CMA, as measured by suppression of testosterone-stimulated growth of the prostate and seminal vesicles [1][2]. Critically, other major hydroxylated metabolites — including 2α,3β-dihydroxy CMA and 2α-acetoxy CMA — were found to be inactive in the same assay system [1]. Furthermore, in a dose-ranging study (4.64 and 21.5 mg/kg p.o. for 7 days), CMA and 3α-OH-CMA, and to a lesser extent 3β-OH-CMA, inhibited testosterone-stimulated prostate and seminal vesicle growth in castrated rats [2]. This establishes 3β-OH-CMA as one of only two hydroxylated CMA metabolites (alongside 3α-OH-CMA) that retain meaningful in vivo antiandrogenic efficacy, while being the only one that simultaneously lacks glucocorticoid activity.

in vivo antiandrogen activity prostate growth inhibition seminal vesicle regression

Authentic Reference Standard for Regulatory-Compliant ANDA/DMF Impurity Profiling of Chlormadinone Drug Products

3-Hydroxy Chlormadinone Acetate (CAS 17184-15-5) is a recognized impurity and metabolite of chlormadinone acetate drug substance. The impurity profile of CMA is dominated by steroidal related substances including 3-hydroxy derivatives arising from reduction of the 3-keto group, and these are routinely monitored at specification limits of not greater than 0.2–0.5% area for individual identified related substances, with total impurities controlled to not greater than 1.0% [1]. Fully characterized reference material of CAS 17184-15-5 is supplied with comprehensive Certificates of Analysis (COA) and is used for analytical method development, method validation (AMV), quality control (QC), and stability studies in support of ANDA and DMF submissions . This reference standard provides traceability against pharmacopeial standards (USP or EP) .

pharmaceutical impurity reference standard ANDA submission pharmacopeial traceability

Procurement-Relevant Application Scenarios for 3-Hydroxy Chlormadinone Acetate (CAS 17184-15-5)


Generic Chlormadinone ANDA Development: Impurity Profiling and Method Validation

3-Hydroxy Chlormadinone Acetate (CAS 17184-15-5) is a key related substance in the impurity profile of chlormadinone acetate drug substance, arising from metabolic reduction of the 3-keto group [1]. During ANDA development, this compound is employed as an authenticated reference standard for HPLC-DAD or LC-MS method validation, enabling accurate identification and quantification of the 3-hydroxy impurity at specification limits typically ranging from 0.2% to 0.5% area for individual identified related substances [1]. Its availability as a fully characterized standard with Certificate of Analysis (COA) and pharmacopeial traceability (USP/EP) directly supports the ICH Q3A impurity qualification requirements mandated by regulatory agencies [2]. The 3-hydroxy impurity standard is also critical for forced degradation studies to establish the stability-indicating nature of the analytical method .

Steroid Receptor Selectivity Profiling: Discriminating Progestogenic from Glucocorticoid Activity

As demonstrated by the Schneider et al. 2009 head-to-head comparison, 3β-OH-CMA is uniquely distinguished from both its parent CMA and its 3α-epimer by the complete absence of in vivo glucocorticoid activity — no reduction in thymus or adrenal gland weights at doses of 21.5 and 100 mg/kg p.o. in immature rats — despite measurable in vitro GR binding (Ki = 21 nM) [1]. This makes CAS 17184-15-5 an essential research tool for laboratories investigating the structural determinants of steroid receptor selectivity. By comparing 3β-OH-CMA with CMA and 3α-OH-CMA in parallel assays, researchers can dissect which molecular features drive functional glucocorticoid agonism versus silent GR binding. This application directly leverages the comparative binding data (PR Ki = 6.0 nM, AR Ki = 20 nM, GR Ki = 21 nM) established in the quantitative evidence above [1].

Pharmacokinetic Bioanalysis of CMA Metabolism: Authentic Metabolite Reference for LC-MS/MS Quantification

3β-OH-CMA is one of the two principal circulating metabolites of CMA in humans and rats, alongside 3α-OH-CMA [1]. In pharmacokinetic and bioequivalence studies supporting generic CMA-containing oral contraceptive products (e.g., Belara, Lutéran generics), authentic 3-Hydroxy Chlormadinone Acetate reference material (CAS 17184-15-5) is required for the preparation of calibration standards and quality control samples in validated LC-MS/MS bioanalytical methods. The compound's in vivo antiandrogenic potency — 0.7× that of CMA — further justifies its inclusion in pharmacokinetic-pharmacodynamic (PK-PD) modeling, as it contributes meaningfully to the overall antiandrogenic effect of administered CMA [1][2]. The use of a properly characterized reference standard ensures accurate quantification of this active metabolite in plasma, supporting regulatory demonstrations of bioequivalence.

Antiandrogen Discovery: Benchmarking Novel Androgen Receptor Antagonists Against a Metabolite with Defined Intermediate AR Affinity

In antiandrogen drug discovery programs, 3β-OH-CMA (CAS 17184-15-5) provides a pharmacologically defined comparator with an androgen receptor Ki of 20 nM — positioned between the high-affinity parent CMA (Ki = 3.8 nM) and the low-affinity 3α-epimer (Ki = 83 nM) [1]. This intermediate AR affinity, combined with the compound's retained in vivo antiandrogenic activity (70% of CMA) and absence of glucocorticoid side effects, establishes 3β-OH-CMA as a valuable benchmark for screening novel steroidal and non-steroidal AR antagonists [1][2]. Novel candidates can be evaluated against this metabolite to determine whether they achieve superior AR binding while maintaining or improving upon its favorable selectivity profile (i.e., PR/AR/GR affinity ratio). The established quantitative data for 3β-OH-CMA across all three receptor types enables rigorous head-to-head comparisons in receptor panel screening assays [1].

Quote Request

Request a Quote for 3-Hydroxy Chlormadinone Acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.